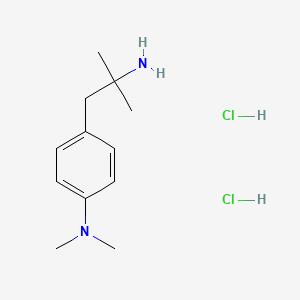
Phenethylamine, alpha,alpha-dimethyl-4-dimethylamino-, dihydrochloride
Cat. No. B8368740
Key on ui cas rn:
55875-59-7
M. Wt: 265.22 g/mol
InChI Key: FQFJMNOXKPUKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03996381
Procedure details


A solution of 3.5 of N-[α, α-dimethyl-β-(4-dimethylaminophenyl) ethyl]acetamide in a mixture of 25 ml of water and 25 ml of concentrated hydrochloric acid is reluxed for 16 hours. The solution is then evaporated under reduced pressure and the residue is recrystallized twice from methanol isopropyl ether. Yield: 1.1 g, m.p. 239,5°-240,5°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:14]C(=O)C)([CH3:13])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]([CH3:12])[CH3:11])=[CH:6][CH:5]=1.[ClH:18]>O>[ClH:18].[ClH:18].[CH3:12][N:10]([CH3:11])[C:7]1[CH:8]=[CH:9][C:4]([CH2:3][C:2]([NH2:14])([CH3:13])[CH3:1])=[CH:5][CH:6]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC1=CC=C(C=C1)N(C)C)(C)NC(C)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution is then evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is recrystallized twice from methanol isopropyl ether
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.Cl.CN(C1=CC=C(CC(C)(C)N)C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
